molecular formula C11H19N3O3 B2811468 tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate CAS No. 198471-95-3

tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate

Cat. No.: B2811468
CAS No.: 198471-95-3
M. Wt: 241.291
InChI Key: GUCQAQRQOPBPDH-VIFPVBQESA-N
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Description

tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropan-2-yl chain, which is further linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material, such as (2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl, is protected using a tert-butyl carbamate group. This is usually achieved by reacting the hydroxyl compound with tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of the Carbamate: The protected hydroxyl compound is then reacted with an appropriate carbamoyl chloride to form the desired carbamate. This step often requires the use of a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. This can be achieved using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to the presence of the imidazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is a common feature in many drugs, including antifungal agents, antihistamines, and proton pump inhibitors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate: Similar structure but with an indole ring instead of an imidazole ring.

    tert-Butyl N-[(2S)-1-hydroxy-3-(1H-pyrrol-2-yl)propan-2-yl]carbamate: Contains a pyrrole ring instead of an imidazole ring.

Uniqueness

The uniqueness of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate lies in its combination of functional groups, which confer specific reactivity and binding properties. The imidazole ring provides aromatic stability and potential for hydrogen bonding, while the tert-butyl carbamate group offers steric protection and stability under various conditions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQAQRQOPBPDH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198471-95-3
Record name tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
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